AZD 2066 hydrate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

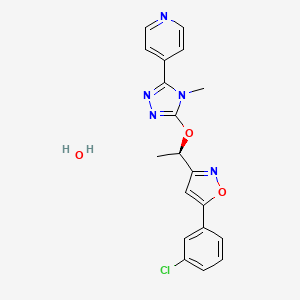

C19H18ClN5O3 |

|---|---|

分子量 |

399.8 g/mol |

IUPAC 名称 |

5-(3-chlorophenyl)-3-[(1R)-1-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)oxy]ethyl]-1,2-oxazole;hydrate |

InChI |

InChI=1S/C19H16ClN5O2.H2O/c1-12(16-11-17(27-24-16)14-4-3-5-15(20)10-14)26-19-23-22-18(25(19)2)13-6-8-21-9-7-13;/h3-12H,1-2H3;1H2/t12-;/m1./s1 |

InChI 键 |

IQAAQEVMEMGFQH-UTONKHPSSA-N |

手性 SMILES |

C[C@H](C1=NOC(=C1)C2=CC(=CC=C2)Cl)OC3=NN=C(N3C)C4=CC=NC=C4.O |

规范 SMILES |

CC(C1=NOC(=C1)C2=CC(=CC=C2)Cl)OC3=NN=C(N3C)C4=CC=NC=C4.O |

产品来源 |

United States |

Foundational & Exploratory

AZD2066 Hydrate: An In-depth Technical Guide on its mGluR5 Antagonist Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD2066 hydrate is a selective, orally active, and blood-brain barrier-permeating negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). As a non-competitive antagonist, AZD2066 has been investigated for its therapeutic potential in a range of neurological and psychiatric disorders, including neuropathic pain, major depressive disorder, and gastroesophageal reflux disease (GERD).[1] This technical guide provides a comprehensive overview of the mGluR5 antagonist activity of AZD2066 hydrate, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols.

Mechanism of Action

AZD2066 acts as a negative allosteric modulator of the mGluR5 receptor. This means it binds to a site on the receptor that is distinct from the glutamate binding site. By binding to this allosteric site, AZD2066 induces a conformational change in the receptor that reduces its affinity for glutamate and/or its ability to initiate downstream signaling cascades upon glutamate binding. This non-competitive antagonism allows for a modulatory effect on mGluR5 activity, rather than a complete blockade, which can be advantageous in a therapeutic context. The primary signaling pathway inhibited by AZD2066 is the Gq-protein coupled pathway, which leads to the activation of phospholipase C (PLC) and the subsequent mobilization of intracellular calcium.[1]

Quantitative Pharmacological Data

The antagonist activity of AZD2066 at the mGluR5 receptor has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data available for AZD2066 hydrate.

Table 1: In Vitro Functional Antagonist Activity of AZD2066

| Assay Type | Cell Type/Tissue | Agonist | Parameter | Value (nM) |

| Calcium (Ca²⁺) Mobilization | mGluR5-expressing HEK cells | DHPG or Quisqualate | IC₅₀ | 27.2 |

| Calcium (Ca²⁺) Mobilization | Rat Striatal Cultures | DHPG or Quisqualate | IC₅₀ | 3.56 |

| Calcium (Ca²⁺) Mobilization | Rat Hippocampal Cultures | DHPG or Quisqualate | IC₅₀ | 96.2 |

| Calcium (Ca²⁺) Mobilization | Rat Cortical Cultures | DHPG or Quisqualate | IC₅₀ | 380 |

Data sourced from MedchemExpress product information, specific primary study not cited.[1]

Table 2: In Vivo Receptor Binding Affinity of AZD2066

| Assay Type | Species | Radioligand | Parameter | Value (nM) |

| Positron Emission Tomography (PET) | Human | [¹¹C]ABP688 | Ki (estimated) | ~1200 |

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of scientific findings. The following sections describe the general methodologies employed in the characterization of mGluR5 antagonists like AZD2066.

Radioligand Binding Assay (General Protocol)

Radioligand binding assays are used to determine the affinity of a compound for its target receptor. In the case of AZD2066, a competition binding assay would be performed to determine its inhibition constant (Ki) at the mGluR5 receptor.

Objective: To determine the binding affinity (Ki) of AZD2066 for the mGluR5 receptor.

Materials:

-

Cell membranes prepared from cells expressing recombinant human or rat mGluR5.

-

Radioligand with known affinity for mGluR5 (e.g., [³H]MPEP or [¹¹C]ABP688).

-

AZD2066 hydrate of varying concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of AZD2066.

-

Equilibration: Allow the binding to reach equilibrium by incubating for a specific time at a controlled temperature (e.g., 60 minutes at room temperature).

-

Filtration: Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: The concentration of AZD2066 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Calcium Mobilization (General Protocol)

Functional assays measure the effect of a compound on the biological response of a cell upon receptor activation. For mGluR5, a common functional assay is to measure the mobilization of intracellular calcium following agonist stimulation.

Objective: To determine the potency (IC₅₀) of AZD2066 in inhibiting agonist-induced calcium mobilization in mGluR5-expressing cells.

Materials:

-

HEK293 cells stably expressing recombinant human or rat mGluR5.

-

A fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

-

mGluR5 agonist (e.g., DHPG or quisqualate).

-

AZD2066 hydrate of varying concentrations.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

A fluorescence plate reader capable of kinetic reading.

Procedure:

-

Cell Plating: Plate the mGluR5-expressing cells in a multi-well plate and allow them to adhere overnight.

-

Dye Loading: Load the cells with a calcium indicator dye by incubating them with the dye for a specific time at 37°C.

-

Compound Incubation: Wash the cells to remove excess dye and then incubate them with varying concentrations of AZD2066 for a defined period.

-

Agonist Stimulation: Place the plate in a fluorescence plate reader and measure the baseline fluorescence. Inject the mGluR5 agonist into the wells and immediately begin recording the change in fluorescence over time.

-

Data Analysis: The increase in fluorescence corresponds to an increase in intracellular calcium concentration. The inhibitory effect of AZD2066 is determined by measuring the reduction in the agonist-induced fluorescence signal. The IC₅₀ value is the concentration of AZD2066 that produces a 50% inhibition of the maximum agonist response.

Signaling Pathways and Experimental Workflows

Visual representations of the mGluR5 signaling pathway and a typical experimental workflow for characterizing an mGluR5 antagonist are provided below using the DOT language for Graphviz.

Caption: mGluR5 Signaling Pathway and Inhibition by AZD2066.

Caption: Experimental Workflow for mGluR5 Antagonist Development.

Conclusion

AZD2066 hydrate is a potent and selective negative allosteric modulator of mGluR5 with demonstrated antagonist activity both in vitro and in vivo. Its ability to cross the blood-brain barrier and modulate mGluR5 signaling has made it a valuable tool for investigating the therapeutic potential of targeting this receptor in various CNS disorders. The quantitative data and experimental methodologies outlined in this guide provide a foundational understanding for researchers and drug development professionals working in the field of glutamate receptor pharmacology. Further research to fully elucidate the preclinical pharmacological profile of AZD2066 will be beneficial for the continued exploration of its therapeutic applications.

References

AZD2066 Hydrate: A Preclinical Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD2066 is a selective, orally active, and blood-brain barrier-penetrating negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). Preclinical research has explored its therapeutic potential in a range of neurological and psychiatric disorders, including neuropathic pain, major depressive disorder, and gastroesophageal reflux disease. This technical guide provides a comprehensive overview of the key preclinical findings for AZD2066 hydrate, including its in vitro and in vivo pharmacology, and detailed experimental protocols.

Core Data Summary

In Vitro Efficacy

The inhibitory activity of AZD2066 on mGluR5 has been characterized in various cell-based assays. The half-maximal inhibitory concentration (IC50) values demonstrate potent and selective antagonism of the mGluR5 receptor.

| Cell System | Assay Type | IC50 (nM) | Reference |

| mGlu5/HEK cells | DHPG-induced Ca²⁺ response | 27.2 | [1] |

| Rat Striatal Cultures | DHPG-induced Ca²⁺ response | 3.56 | [1] |

| Rat Hippocampal Cultures | DHPG-induced Ca²⁺ response | 96.2 | [1] |

| Rat Cortical Cultures | DHPG-induced Ca²⁺ response | 380 | [1] |

In Vivo Efficacy

Preclinical studies in rodent models have demonstrated the potential of AZD2066 in relevant disease models.

| Animal Model | Disease/Condition | Species | Dosing (p.o.) | Key Finding | Reference |

| Drug Discrimination | Psychoactive Effects | Rat | 0.3-30 mg/kg | Showed discriminative effects, similar to other mGluR5 antagonists. | [1] |

| Chronic Social Defeat Stress | Depressive Behaviors | Mouse | 5 mg/kg (i.p., 2x daily for 12h) | Alleviated depressive-like behaviors. | [1] |

Signaling Pathways and Experimental Workflows

The mechanism of action of AZD2066 involves the modulation of the BDNF/TrkB signaling pathway, which is crucial for neuronal survival and plasticity.[1]

The following diagram illustrates a typical workflow for evaluating the efficacy of a compound like AZD2066 in a preclinical model of depression.

Experimental Protocols

DHPG-Induced Calcium Mobilization Assay in Primary Neuronal Cultures

This assay is used to determine the functional antagonism of AZD2066 at the mGluR5 receptor.

1. Cell Preparation:

-

Primary striatal, hippocampal, or cortical neurons are isolated from rat embryos (E18-E19) and cultured on poly-D-lysine coated plates.

-

Cultures are maintained in Neurobasal medium supplemented with B27 and GlutaMAX for 12-14 days in vitro.

2. Calcium Imaging:

-

Neurons are loaded with a calcium-sensitive dye (e.g., Fura-2 AM) for 30-60 minutes at 37°C.

-

Cells are then washed and incubated in a physiological salt solution.

3. Compound Application and Data Acquisition:

-

Baseline fluorescence is recorded.

-

AZD2066 or vehicle is pre-incubated for a specified period.

-

The mGluR5 agonist, (S)-3,5-dihydroxyphenylglycine (DHPG), is added to stimulate the receptor and induce calcium release from intracellular stores.

-

Changes in intracellular calcium concentration are measured by monitoring the fluorescence ratio at excitation wavelengths of 340 nm and 380 nm.

-

The IC50 value is calculated from the concentration-response curve of AZD2066's inhibition of the DHPG-induced calcium response.

Chronic Social Defeat Stress (CSDS) Model in Mice

This model is used to assess the antidepressant-like effects of AZD2066.

1. Animal Housing and Habituation:

-

Male C57BL/6J mice are individually housed and allowed to acclimate to the facility for at least one week.

-

Larger, aggressive male CD-1 mice are selected as resident aggressors and screened for consistent aggressive behavior.

2. Social Defeat Paradigm:

-

For 10 consecutive days, each C57BL/6J mouse is introduced into the home cage of a different CD-1 aggressor for 5-10 minutes, during which it is physically defeated.

-

Following the physical interaction, the C57BL/6J mouse is housed in the same cage separated from the aggressor by a perforated divider for the remainder of the 24-hour period, allowing for sensory but not physical contact.

3. Behavioral Testing:

-

24 hours after the last defeat session, mice undergo behavioral testing to assess for depressive-like phenotypes.

-

Social Interaction Test: Mice are placed in an open field with a wire-mesh enclosure at one end. The time spent in the "interaction zone" around the enclosure is recorded first with an empty enclosure and then with a novel, non-aggressive CD-1 mouse inside the enclosure. A social interaction ratio is calculated.

-

Sucrose Preference Test: Anhedonia is assessed by measuring the preference for a 1% sucrose solution over water in a two-bottle choice paradigm.

4. Drug Administration:

-

AZD2066 or vehicle is administered to the CSDS-exposed mice prior to behavioral testing according to the study design (e.g., acute or chronic dosing).

5. Data Analysis:

-

Behavioral parameters are compared between vehicle-treated and AZD2066-treated groups to determine the effect of the compound on depressive-like behaviors.

Conclusion

The preclinical data for AZD2066 hydrate demonstrate its potent and selective antagonism of the mGluR5 receptor. In vivo studies have shown its potential to modulate psychoactive behaviors and alleviate depressive-like symptoms in rodent models. Further research is warranted to fully elucidate its therapeutic potential in various neurological and psychiatric disorders.

References

AZD2066 Hydrate: A Technical Guide to Central Nervous System Penetration

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AZD2066 is a selective, negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been characterized as a highly central nervous system (CNS) penetrant compound, a critical attribute for therapeutic agents targeting neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the CNS penetration of AZD2066, including its mechanism of action, available quantitative data from human studies, and detailed experimental protocols relevant to the assessment of its brain distribution. While specific preclinical data on brain-to-plasma concentration ratios (e.g., Kp,uu) for AZD2066 are not publicly available in the reviewed scientific literature, this guide synthesizes the existing knowledge to inform researchers and drug development professionals.

Mechanism of Action and Signaling Pathways

AZD2066 exerts its pharmacological effects through the modulation of two key signaling pathways: the mGluR5 signaling cascade and the Brain-Derived Neurotrophic Factor (BDNF)-TrkB signaling pathway.

mGluR5 Signaling Pathway

As a negative allosteric modulator, AZD2066 does not compete with the endogenous ligand, glutamate, at its binding site. Instead, it binds to a different site on the mGluR5 receptor, changing the receptor's conformation and thereby reducing its response to glutamate. The canonical signaling pathway for mGluR5, a Gq-protein coupled receptor, involves the activation of phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

AZD2066 Hydrate: A Technical Overview of Historical Clinical Trial Data in Major Depressive Disorder

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD2066 hydrate is a selective, orally active, and blood-brain barrier-penetrating antagonist of the metabotropic glutamate receptor 5 (mGluR5).[1] The glutamatergic system, particularly the mGluR5, has been a target of interest for the development of novel therapeutics for major depressive disorder (MDD) due to its role in synaptic plasticity and mood regulation. This technical guide provides a comprehensive overview of the historical clinical trial data for AZD2066 hydrate, focusing on the key Phase IIa study in patients with MDD. The document details the experimental protocols, presents quantitative outcomes, and visualizes the proposed signaling pathway.

Core Mechanism of Action: mGluR5 Antagonism and BDNF/TrkB Signaling

AZD2066 functions as a negative allosteric modulator of mGluR5. Antagonism of mGluR5 is believed to exert antidepressant effects through the modulation of glutamatergic neurotransmission. A key downstream effect of mGluR5 inhibition is the potentiation of brain-derived neurotrophic factor (BDNF) signaling through its receptor, tropomyosin receptor kinase B (TrkB).[2][3][4] This pathway is crucial for neuronal survival, neurogenesis, and synaptic plasticity, processes that are often impaired in individuals with MDD. The binding of BDNF to TrkB initiates a signaling cascade that is implicated in the therapeutic effects of several antidepressant agents.[5]

Signaling Pathway Diagram

Caption: Proposed mechanism of action for AZD2066.

Historical Clinical Trial Data: A Phase IIa Study in MDD (NCT01145755)

A key clinical trial investigating the efficacy and safety of AZD2066 in MDD was a 6-week, Phase IIa, multi-centre, randomized, double-blind, double-dummy, active and placebo-controlled, parallel-group study (AstraZeneca study code: D0475C00020).[6][7]

Experimental Protocol

Study Design: The study employed a parallel-group design with three arms: AZD2066, placebo, and an active comparator, duloxetine. The trial was double-blind and double-dummy to maintain blinding of both patients and investigators.[7][8]

Participant Population: The study enrolled adult patients (ages 18-65) with a primary clinical diagnosis of Major Depressive Disorder.[7] Key exclusion criteria included the presence of other psychiatric disorders such as bipolar disorder or psychotic disorders, a current depressive episode of less than 4 weeks in duration, and a history of inadequate response to antidepressants during the current episode.[6]

Intervention:

-

AZD2066 Group: Patients received 12 mg of AZD2066 once daily for the first 7 days, followed by 18 mg once daily from day 8 to day 42.[8]

-

Placebo Group: Patients received a placebo matched to both AZD2066 and duloxetine.

-

Active Comparator Group (Duloxetine): Patients received 30 mg of duloxetine once daily for the first 7 days, followed by 60 mg once daily from day 8 to day 42.[8]

Outcome Measures:

-

Primary Outcome: The primary efficacy endpoint was the change from baseline to Week 6 in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score. The MADRS is a 10-item, clinician-rated scale assessing the severity of depressive symptoms, with a total score ranging from 0 to 60.[6]

-

Secondary Outcomes: Secondary measures included the proportion of patients achieving a response (defined as a ≥50% reduction in MADRS total score from baseline) and the proportion of patients achieving remission (defined as a MADRS total score of ≤10 at Week 6).[6]

Safety and Pharmacokinetic Assessments: Safety was evaluated through the monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests. Pharmacokinetic properties of AZD2066 were also investigated.[8]

Experimental Workflow

Caption: Workflow of the Phase IIa clinical trial for AZD2066 in MDD.

Quantitative Clinical Trial Results

The Phase IIa study did not demonstrate a statistically significant superiority of AZD2066 over placebo on the primary endpoint.

Efficacy Data

| Outcome Measure | AZD2066 | Placebo | Duloxetine |

| Response Rate (≥50% MADRS reduction) at Day 42 | 42.9% (9 patients) | 47.4% (9 patients) | 45.0% (9 patients) |

| Remission Rate (MADRS ≤10) at Day 42 | 23.8% (5 patients) | 36.8% (7 patients) | 40.0% (8 patients) |

| Data sourced from the D0475C00020 study synopsis.[8] |

The results indicated that the remission rates for the AZD2066 group were lower than those observed in the placebo group across all remission criteria.[8]

Safety and Tolerability

AZD2066 was reported to be well-tolerated in this study. There were no notable differences observed between the AZD2066 and placebo groups in any of the laboratory parameters, vital signs, ECG variables, or physical examination findings.[8]

Pharmacokinetics

Pharmacokinetic data from a Phase I study in healthy Japanese male subjects indicated that AZD2066 could be safely administered in multiple doses. The study involved single and multiple ascending doses to assess safety, tolerability, and pharmacokinetic profiles.[9]

Conclusion and Future Directions

The Phase IIa clinical trial (NCT01145755) of AZD2066 hydrate in patients with Major Depressive Disorder did not demonstrate efficacy superior to placebo. While the drug was well-tolerated, the lack of a significant treatment effect led to the discontinuation of its development for this indication. The study highlights the challenges in developing novel antidepressants and the significant placebo response often observed in MDD trials. Despite the clinical outcome for MDD, the role of mGluR5 antagonism in other neurological and psychiatric conditions continues to be an area of active research. Further investigation into the complexities of the glutamatergic system and its downstream signaling pathways, such as BDNF/TrkB, is warranted to identify more effective therapeutic strategies for mood disorders.

References

- 1. AZD9272 and AZD2066: selective and highly central nervous system penetrant mGluR5 antagonists characterized by their discriminative effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of BDNF/TrkB signaling in antidepressant-like effects of a group II metabotropic glutamate receptor antagonist in animal models of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of mGluR5 alters BDNF/TrkB and GLT-1 expression in the prefrontal cortex and hippocampus and ameliorates PTSD-like behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | BDNF receptor TrkB as the mediator of the antidepressant drug action [frontiersin.org]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. 6-week study treatment to evaluate the safety and effectiveness of AZD2066 in patients with major depressive disorder [astrazenecaclinicaltrials.com]

- 8. filehosting.pharmacm.com [filehosting.pharmacm.com]

- 9. Study to Assess the Safety, Tolerability and Pharmacokinetics after Multiple Doses of AZD2066 in Japanese Subjects [astrazenecaclinicaltrials.com]

Basic Pharmacology of AZD2066 Hydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD2066 is a selective, orally active, and blood-brain barrier-permeating negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). It has been investigated for its therapeutic potential in a range of central nervous system disorders and other conditions, including neuropathic pain, major depressive disorder (MDD), and gastroesophageal reflux disease (GERD). This technical guide provides a comprehensive overview of the basic pharmacology of AZD2066 hydrate, summarizing available data on its mechanism of action, in vitro and in vivo pharmacology, and clinical findings. While development for some indications has been discontinued, the pharmacological profile of AZD2066 remains of interest to researchers in the field of glutamatergic modulation.

Introduction

Metabotropic glutamate receptor 5 (mGluR5) is a Class C G-protein coupled receptor (GPCR) that plays a crucial role in modulating excitatory neurotransmission in the central nervous system. Its involvement in various physiological and pathological processes has made it an attractive target for drug discovery. AZD2066 was developed by AstraZeneca as a selective mGluR5 NAM. This guide details the fundamental pharmacological properties of AZD2066 hydrate, presenting key data from preclinical and clinical investigations.

Mechanism of Action

AZD2066 acts as a negative allosteric modulator of the mGluR5 receptor. This means it binds to a site on the receptor that is distinct from the glutamate binding site, inducing a conformational change that reduces the receptor's response to glutamate. This allosteric modulation allows for a more nuanced inhibition of receptor activity compared to direct competitive antagonists.

One of the downstream effects of mGluR5 antagonism by compounds like AZD2066 is the activation of the Brain-Derived Neurotrophic Factor (BDNF)/tropomyosin receptor kinase B (TrkB) signaling pathway.[1] This pathway is critical for neuronal survival, differentiation, and synaptic plasticity. The precise mechanism by which mGluR5 inhibition leads to BDNF/TrkB activation is still under investigation but is thought to involve a cascade of intracellular signaling events.

Signaling Pathway Diagram

In Vitro Pharmacology

The in vitro pharmacological profile of AZD2066 has been characterized in various assays to determine its potency and selectivity as an mGluR5 NAM.

| Parameter | Cell Line | Assay Type | Value | Reference |

| IC50 | mGlu5/HEK cells | Ca2+ Response | 27.2 nM | [1] |

| Striatal Cultures | Ca2+ Response | 3.56 nM | [1] | |

| Hippocampal Cultures | Ca2+ Response | 96.2 nM | [1] | |

| Cortical Cultures | Ca2+ Response | 380 nM | [1] | |

| Receptor Residence Time | HEK293A cells expressing rat mGlu5 | [3H]methoxy-PEPy binding | Medium (10-30 min) | [2] |

Preclinical Pharmacology

Pharmacokinetics

In Vivo Efficacy and Pharmacodynamics

Drug Discrimination Studies in Rats

Drug discrimination studies are used to assess the subjective effects of a compound. In rats trained to discriminate the mGluR5 antagonist MTEP from vehicle, AZD2066 produced MTEP-appropriate responding, indicating that it shares similar discriminative stimulus effects with other mGluR5 antagonists.[3]

Experimental Protocol: Rat Drug Discrimination

While the specific protocol for AZD2066 is not detailed, a general procedure for mGluR5 antagonist drug discrimination studies is as follows:

-

Apparatus: Standard two-lever operant conditioning chambers.

-

Subjects: Male Sprague-Dawley rats, food-restricted to maintain 85-90% of their free-feeding body weight.

-

Training:

-

Rats are trained to press one lever ("drug" lever) after administration of a known mGluR5 antagonist (e.g., MTEP) and the other lever ("vehicle" lever) after administration of the vehicle.

-

Correct lever presses are reinforced with a food pellet on a fixed-ratio schedule.

-

Training continues until rats reliably discriminate between the drug and vehicle conditions.

-

-

Testing:

-

Once trained, rats are administered various doses of the test compound (e.g., AZD2066) or other drugs.

-

The percentage of responses on the "drug" lever is measured.

-

Full generalization is typically defined as >80% drug-appropriate responding.

-

Clinical Pharmacology

AZD2066 has been evaluated in clinical trials for gastroesophageal reflux disease (GERD) and major depressive disorder (MDD).

Pharmacokinetics in Healthy Volunteers

A comprehensive table of pharmacokinetic parameters from Phase I studies in healthy volunteers is not publicly available.

Gastroesophageal Reflux Disease (GERD)

A randomized, crossover study in healthy male volunteers investigated the effects of single doses of AZD2066 (2 mg, 6 mg, and 13 mg) on transient lower esophageal sphincter relaxations (TLESRs) and reflux episodes.[4]

| Dose | Change in TLESRs (vs. Placebo) | Change in Reflux Episodes (vs. Placebo) | Key Adverse Events (13 mg dose) |

| 13 mg | ↓ 27% (p=0.02) | ↓ 51% (p=0.01) | Dizziness (3/13), Disturbance in attention (3/13) |

| 2 mg & 6 mg | Smaller reductions | Smaller reductions | Fewer adverse events |

Data from Rohof et al., 2012[4]

Experimental Protocol: GERD Study in Healthy Volunteers

The study employed postprandial manometry and pH-impedance measurements. A general protocol for such a study is as follows:

-

Subjects: Healthy volunteers.

-

Study Design: Randomized, double-blind, placebo-controlled, crossover.

-

Procedure:

-

A high-resolution manometry and impedance-pH catheter is inserted transnasally into the esophagus.

-

After a baseline recording period, a standardized meal is consumed to induce TLESRs and reflux.

-

The study drug (AZD2066 or placebo) is administered.

-

Manometry and pH-impedance are recorded for a set period post-meal.

-

-

Endpoints:

-

Number of TLESRs.

-

Number of acid and non-acid reflux episodes.

-

Symptom correlation with reflux events (if applicable).

-

Major Depressive Disorder (MDD)

AZD2066 was evaluated in a Phase IIa, 6-week, multi-center, randomized, double-blind, double-dummy, active and placebo-controlled, parallel-group study in patients with MDD (NCT01145755). The primary outcome measure was the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score. The full results of this trial have not been made publicly available.

Safety and Tolerability

In the GERD study with healthy volunteers, adverse events with the 13 mg dose were primarily related to the nervous system, including dizziness and disturbance in attention, and were of mild intensity and reversible.[4] The development of AZD2066 for neuropathic pain was discontinued, though the specific reasons are not detailed in the available literature.

Conclusion

AZD2066 is a selective mGluR5 negative allosteric modulator with demonstrated pharmacological activity in both preclinical and clinical settings. Its ability to modulate the glutamatergic system and downstream pathways such as BDNF/TrkB signaling highlights the therapeutic potential of this mechanism. While the clinical development of AZD2066 has faced challenges, the data gathered from its investigation provide valuable insights for the ongoing research and development of novel treatments for CNS disorders and other conditions with glutamatergic dysfunction. Further publication of detailed preclinical and clinical data would be beneficial to the scientific community.

References

- 1. mGluR5 antagonist-induced psychoactive properties: MTEP drug discrimination, a pharmacologically selective non-NMDA effect with apparent lack of reinforcing properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. Discriminative stimulus effects of NMDA, AMPA and mGluR5 glutamate receptor ligands in methamphetamine-trained rats - PMC [pmc.ncbi.nlm.nih.gov]

AZD2066 Hydrate: A Technical Literature Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD2066 is a selective, orally bioavailable, and central nervous system (CNS) penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). As a NAM, AZD2066 does not directly compete with the endogenous ligand glutamate but instead binds to a distinct allosteric site on the receptor, modulating its response to glutamate. This mechanism offers the potential for a more nuanced and safer pharmacological profile compared to orthosteric antagonists. The "hydrate" designation suggests that the compound exists in a crystalline form with associated water molecules, a common characteristic of many pharmaceutical compounds that can influence their stability and formulation properties.

This technical guide provides a comprehensive review of the available scientific literature on AZD2066 hydrate, focusing on its pharmacological properties, clinical and preclinical data, and the signaling pathways it modulates.

Core Mechanism of Action: mGluR5 Negative Allosteric Modulation

AZD2066 exerts its pharmacological effects by negatively modulating the activity of the mGluR5 receptor. mGluR5 is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, initiates a cascade of intracellular signaling events. The primary signaling pathway involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade plays a crucial role in modulating synaptic plasticity and neuronal excitability.

By binding to an allosteric site on the mGluR5 receptor, AZD2066 reduces the receptor's response to glutamate, thereby dampening this downstream signaling. This modulation of glutamatergic neurotransmission is the basis for its investigation in various neurological and psychiatric disorders.

Physicochemical Properties of AZD2066 Hydrate

Detailed physicochemical data for AZD2066 hydrate is not extensively reported in the peer-reviewed literature. However, information from chemical suppliers suggests the following:

| Property | Value |

| Molecular Formula | C₁₉H₁₆ClN₅O₂・xH₂O |

| Appearance | Solid |

Note: The exact degree of hydration (x) may vary.

Preclinical Pharmacology

Discriminative Effects in Rats

A study by Swedberg et al. characterized the discriminative stimulus effects of AZD2066 in rats. This type of study assesses the subjective effects of a drug by training animals to recognize and respond to its internal cues.

Experimental Protocol:

-

Subjects: Male Wistar rats.

-

Training: Rats were trained to discriminate the mGluR5 antagonist MTEP from vehicle in a two-lever drug discrimination task.

-

Testing: Once trained, the rats were tested with various doses of AZD2066, as well as other psychoactive compounds, to see if they generalized the discriminative stimulus effects of MTEP.

Key Findings:

-

AZD2066 fully substituted for the discriminative stimulus effects of MTEP, indicating that it produces similar subjective effects.

-

The effects were dose-dependent.

-

This suggests that the psychoactive effects of AZD2066 are mediated by its action as an mGluR5 antagonist.

Clinical Studies

Phase I Study in Healthy Volunteers for Gastroesophageal Reflux Disease (GERD)

A randomized, double-blind, placebo-controlled, crossover study was conducted by Rohof et al. to evaluate the effect of single doses of AZD2066 on transient lower esophageal sphincter relaxations (TLESRs) and reflux episodes in healthy male volunteers.[1][2]

Experimental Protocol:

-

Participants: Healthy male volunteers.

-

Design: The study was conducted in two parts. In Part A, subjects received a single dose of AZD2066 (13 mg) and placebo. In Part B, subjects received single doses of AZD2066 (2 mg and 6 mg) and placebo.

-

Assessments: Postprandial esophageal manometry and pH-impedance monitoring were performed to measure the number of TLESRs and reflux episodes. Safety and tolerability were also assessed.

Quantitative Results:

| Parameter | AZD2066 2 mg | AZD2066 6 mg | AZD2066 13 mg | Placebo |

| Reduction in TLESRs (%) | Not reported | Not reported | 27% (p=0.02) | - |

| Reduction in Reflux Episodes (%) | Not reported | Not reported | 51% (p=0.01) | - |

Safety and Tolerability:

-

The most common adverse events were related to the central nervous system, including dizziness and disturbance in attention, particularly at the 13 mg dose.[1]

-

Adverse events were generally mild to moderate in intensity and transient.[1]

-

No serious adverse events were reported.[1]

Phase IIa Study in Major Depressive Disorder (MDD)

A Phase IIa, multi-center, randomized, double-blind, placebo-controlled study (NCT01145755) was conducted to evaluate the efficacy and safety of AZD2066 in patients with MDD.

Experimental Protocol:

-

Participants: Patients diagnosed with Major Depressive Disorder.

-

Intervention: Patients received AZD2066, placebo, or an active comparator over a specified treatment period.

-

Primary Outcome: The primary endpoint was the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score.

Key Findings:

-

The study did not meet its primary endpoint, as AZD2066 did not demonstrate a statistically significant separation from placebo in reducing depressive symptoms.

Safety and Tolerability Profile

Across multiple clinical trials, a consistent safety profile for AZD2066 has emerged. The most frequently reported adverse events are related to the central nervous system, which is expected given the target and its CNS penetration. These include:

-

Dizziness

-

Disturbance in attention

-

Headache

-

Somnolence

These adverse events appear to be dose-dependent and are generally considered mild to moderate in severity.

Conclusion

AZD2066 hydrate is a potent and selective mGluR5 negative allosteric modulator that has been investigated in both preclinical and clinical settings. Its mechanism of action, involving the modulation of glutamatergic signaling, holds therapeutic promise for a range of disorders. While a Phase I study in healthy volunteers demonstrated a significant reduction in GERD-related endpoints, a Phase IIa study in patients with MDD did not show efficacy. The safety profile is characterized by generally manageable CNS-related adverse events. Further research would be necessary to fully elucidate the therapeutic potential and optimal indications for AZD2066. The specific properties and role of the hydrate form in the compound's characteristics warrant more detailed investigation.

References

Methodological & Application

Application Notes and Protocols for AZD2066 Hydrate In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD2066 hydrate is a selective, non-competitive negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). As a class C G-protein coupled receptor (GPCR), mGluR5 is implicated in a variety of neurological and psychiatric disorders, making it a significant target for therapeutic development. AZD2066 binds to an allosteric site on the mGluR5 receptor, distinct from the orthosteric glutamate binding site, and modulates the receptor's response to glutamate. This document provides detailed protocols for key in vitro assays to characterize the pharmacological effects of AZD2066 hydrate on mGluR5 signaling.

Mechanism of Action

AZD2066 acts as a NAM, reducing the maximal response and/or potency of the endogenous agonist, glutamate, at the mGluR5 receptor. This modulation of glutamatergic signaling underlies its potential therapeutic effects. The in vitro assays described herein are designed to quantify the binding affinity and functional inhibition of AZD2066 on mGluR5-mediated signaling pathways.

Data Presentation

The following table summarizes the available quantitative data for AZD2066 hydrate. The subsequent protocols can be utilized to determine functional IC50 values.

| Parameter | Species/System | Value | Assay Type |

| Ki | Human Brain | ~1200 nM | [11C]ABP688 Displacement |

| Kd | Rat Recombinant mGluR5 | 54 nM | Radioligand Binding |

| Kd | Human Recombinant mGluR5 | 31 nM | Radioligand Binding |

Signaling Pathway

Activation of mGluR5 by glutamate initiates a signaling cascade through the Gq alpha subunit of its associated G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with elevated intracellular Ca2+, activates protein kinase C (PKC), which can then phosphorylate various downstream targets, including extracellular signal-regulated kinases 1 and 2 (ERK1/2). AZD2066, as a NAM, inhibits this entire cascade by reducing the receptor's response to glutamate.

Caption: mGluR5 signaling pathway and the inhibitory action of AZD2066.

Experimental Protocols

Radioligand Binding Assay for mGluR5

This protocol is designed to determine the binding affinity (Ki) of AZD2066 for the mGluR5 receptor by measuring its ability to displace a radiolabeled ligand, such as [3H]methoxy-PEPy.

Materials:

-

HEK293 cells stably expressing human or rat mGluR5

-

Cell harvesting buffer (e.g., PBS)

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Assay buffer (e.g., 50 mM Tris-HCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4)

-

[3H]methoxy-PEPy (radioligand)

-

AZD2066 hydrate

-

Non-specific binding control (e.g., MPEP)

-

96-well filter plates

-

Scintillation cocktail and counter

Procedure:

-

Membrane Preparation:

-

Culture HEK293-mGluR5 cells to confluency.

-

Harvest cells and centrifuge.

-

Homogenize the cell pellet in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add assay buffer, radioligand ([3H]methoxy-PEPy at a concentration near its Kd), and varying concentrations of AZD2066.

-

For total binding, add vehicle instead of AZD2066.

-

For non-specific binding, add a high concentration of a known mGluR5 antagonist (e.g., MPEP).

-

Add the prepared cell membranes to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through the filter plate and wash with ice-cold assay buffer to separate bound from free radioligand.

-

Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the AZD2066 concentration.

-

Determine the IC50 value from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of AZD2066 to inhibit the increase in intracellular calcium concentration ([Ca2+]i) following mGluR5 activation by an agonist.

Materials:

-

HEK293 cells stably expressing mGluR5

-

Cell culture medium

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

mGluR5 agonist (e.g., Glutamate or Quisqualate)

-

AZD2066 hydrate

-

Black-walled, clear-bottom 96- or 384-well plates

-

Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation)

Procedure:

-

Cell Plating:

-

Seed HEK293-mGluR5 cells into black-walled, clear-bottom microplates and culture overnight.

-

-

Dye Loading:

-

Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer.

-

Remove the culture medium from the cells and add the dye loading solution.

-

Incubate the plate at 37°C for 45-60 minutes.

-

-

Compound Preparation and Addition:

-

Prepare serial dilutions of AZD2066 in assay buffer.

-

Prepare a solution of the mGluR5 agonist at a concentration that elicits a submaximal response (e.g., EC80).

-

Wash the cells with assay buffer after dye loading.

-

Add the diluted AZD2066 or vehicle to the appropriate wells and incubate for a predetermined time (e.g., 15-30 minutes).

-

-

Measurement of Calcium Flux:

-

Place the cell plate in the fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Use the instrument's liquid handler to add the mGluR5 agonist to all wells.

-

Record the fluorescence intensity over time to measure the change in intracellular calcium.

-

-

Data Analysis:

-

Calculate the response as the peak fluorescence intensity minus the baseline fluorescence.

-

Normalize the data to the response of the agonist alone (0% inhibition) and a baseline control (100% inhibition).

-

Plot the normalized response against the log of the AZD2066 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Inositol Monophosphate (IP1) Accumulation Assay

This assay provides a more downstream functional readout of Gq-coupled receptor activation by measuring the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.

Materials:

-

HEK293 cells stably expressing mGluR5

-

Cell culture medium

-

Stimulation buffer containing LiCl (to inhibit IP1 degradation)

-

mGluR5 agonist (e.g., Glutamate or Quisqualate)

-

AZD2066 hydrate

-

IP-One HTRF assay kit (or equivalent)

-

HTRF-compatible microplate reader

Procedure:

-

Cell Stimulation:

-

Culture HEK293-mGluR5 cells in a suitable microplate.

-

Prepare serial dilutions of AZD2066 and a fixed concentration of the mGluR5 agonist in stimulation buffer.

-

Remove the culture medium and add the compound/agonist solutions to the cells.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

-

Cell Lysis and Detection:

-

Add the cell lysis buffer provided in the assay kit to each well.

-

Add the HTRF reagents (IP1-d2 and anti-IP1-cryptate) to the lysate.

-

Incubate at room temperature for the recommended time (e.g., 60 minutes) to allow for the competitive immunoassay to reach equilibrium.

-

-

Measurement:

-

Read the plate on an HTRF-compatible reader at the appropriate emission wavelengths (e.g., 665 nm and 620 nm).

-

-

Data Analysis:

-

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

-

Convert the HTRF ratio to IP1 concentration using a standard curve.

-

Plot the IP1 concentration against the log of the AZD2066 concentration and fit the data to determine the IC50 value.

-

Experimental Workflow

The general workflow for characterizing AZD2066 in vitro involves a series of assays to determine its binding and functional properties.

Caption: General experimental workflow for in vitro characterization of AZD2066.

Application Notes and Protocols for AZD2066 Hydrate in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD2066 is a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5), a key player in glutamatergic signaling in the central nervous system. As a G-protein coupled receptor, mGluR5 is involved in modulating synaptic plasticity and neuronal excitability. Its dysfunction has been implicated in a variety of neurological and psychiatric disorders. AZD2066 has been investigated in preclinical rodent models for its potential therapeutic effects. These application notes provide a summary of available in vivo dosing information and protocols for the use of AZD2066 hydrate in rodent models, based on published research.

Quantitative Data Summary

Currently, publicly available literature does not provide extensive quantitative data on the in vivo dosing of AZD2066 hydrate in various rodent models. The following table summarizes the available information.

| Parameter | Rat | Mouse | Reference |

| Route of Administration | Systemic (unspecified) | Not specified | [1] |

| Dose Range | Not specified | Not specified | |

| Vehicle | Not specified | Not specified | |

| Frequency of Dosing | Not specified | Not specified | |

| Pharmacokinetic Profile | Discriminative half-life similar to other mGluR5 antagonists | Not specified | [1] |

Note: The lack of specific dosing information in the public domain for AZD2066 hydrate necessitates careful dose-range finding studies for any new in vivo experiment. Researchers should refer to studies of other mGluR5 antagonists to inform initial experimental design, while acknowledging that pharmacokinetic and pharmacodynamic properties can vary significantly between compounds.

Experimental Protocols

Detailed experimental protocols for the administration of AZD2066 hydrate are not extensively described in the available literature. However, based on standard practices for administering small molecule antagonists to rodents, a general protocol can be outlined.

General Protocol for Administration of AZD2066 Hydrate

1. Materials:

- AZD2066 hydrate

- Appropriate vehicle (e.g., sterile saline, phosphate-buffered saline (PBS), or a solution containing a solubilizing agent like Tween 80 or DMSO, depending on the compound's solubility)

- Rodent model (species, strain, age, and sex appropriate for the study)

- Dosing equipment (e.g., gavage needles for oral administration, syringes and needles for parenteral routes)

- Animal scale

- Personal protective equipment (PPE)

2. Procedure:

Signaling Pathway

AZD2066 acts as an antagonist at the mGluR5 receptor. This receptor is coupled to the Gq alpha subunit of the G-protein complex. Upon activation by its endogenous ligand, glutamate, mGluR5 initiates a signaling cascade that leads to the activation of phospholipase C (PLC) and the subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, mobilize intracellular calcium and activate protein kinase C (PKC), leading to downstream cellular effects. By blocking the binding of glutamate, AZD2066 inhibits this signaling pathway.

Caption: mGluR5 signaling pathway and the inhibitory action of AZD2066.

Experimental Workflow

A typical experimental workflow for evaluating the in vivo efficacy of AZD2066 hydrate in a rodent model of a neurological disorder would involve several key stages, from initial preparation to data analysis.

Caption: General experimental workflow for in vivo studies with AZD2066 hydrate.

References

Application Notes and Protocols for AZD2066 Hydrate Formulation in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD2066 is a selective, non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5), which has been investigated for its therapeutic potential in a variety of neurological and psychiatric disorders, including neuropathic pain, major depressive disorder, and recovery after stroke. As a compound often characterized by poor water solubility, developing a stable and effective formulation for preclinical animal studies is a critical step in evaluating its in vivo efficacy and pharmacokinetic profile.

These application notes provide a comprehensive guide to preparing a formulation of AZD2066 hydrate suitable for oral administration in rodent models, based on established practices for poorly soluble compounds. The following sections detail the physicochemical properties of similar compounds, a proposed formulation strategy, detailed experimental protocols, and relevant biological pathways.

Data Presentation: Physicochemical Properties and Formulation Components

A successful preclinical formulation must ensure consistent and adequate exposure of the test compound. For poorly soluble molecules like AZD2066, a suspension is a common and effective approach for oral dosing in animal studies. The choice of excipients is crucial for maintaining the stability and homogeneity of the suspension.

Table 1: Proposed Excipients for AZD2066 Hydrate Oral Suspension

| Excipient | Role | Typical Concentration Range (%) | Rationale for Use |

| Vehicle | |||

| 0.5% (w/v) Methylcellulose | Suspending Agent | 0.5 - 2.0 | Provides viscosity to prevent rapid sedimentation of drug particles, ensuring uniform dosing. |

| 0.1% (v/v) Tween® 80 | Wetting Agent | 0.1 - 0.5 | Reduces the surface tension between the drug particles and the vehicle, facilitating uniform dispersion. |

| Purified Water/Saline | Diluent | q.s. to 100% | Biocompatible and standard vehicle for oral gavage. Saline can be used to maintain isotonicity. |

| Active Pharmaceutical Ingredient (API) | |||

| AZD2066 Hydrate | mGluR5 Antagonist | Dose-dependent | The compound of interest for the in vivo study. |

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL AZD2066 Hydrate Oral Suspension

This protocol describes the preparation of a 10 mg/mL oral suspension of AZD2066 hydrate, suitable for oral gavage in rodents.

Materials:

-

AZD2066 hydrate powder

-

Methylcellulose (low viscosity)

-

Tween® 80

-

Sterile, purified water or 0.9% saline

-

Mortar and pestle

-

Glass beaker

-

Magnetic stirrer and stir bar

-

Graduated cylinders

-

Analytical balance

-

Spatula

Procedure:

-

Prepare the Vehicle (0.5% Methylcellulose with 0.1% Tween® 80): a. Heat approximately half of the required volume of purified water/saline to 60-70°C. b. Slowly add the methylcellulose powder to the heated water while stirring vigorously with a magnetic stirrer to ensure it is fully wetted. c. Once dispersed, add the remaining volume of cold water/saline and continue to stir until the solution is clear and uniform. d. Add Tween® 80 to the methylcellulose solution and stir until fully dissolved. e. Allow the vehicle to cool to room temperature.

-

Triturate the API: a. Accurately weigh the required amount of AZD2066 hydrate powder. b. Place the powder in a clean, dry mortar. c. Add a small volume of the prepared vehicle to the mortar to form a paste. d. Triturate the paste with the pestle until a smooth, uniform consistency is achieved. This step is crucial for breaking down any agglomerates of the drug powder.

-

Formulate the Suspension: a. Gradually add the remaining vehicle to the mortar while continuing to mix. b. Transfer the contents of the mortar to a glass beaker. c. Rinse the mortar and pestle with a small amount of the vehicle and add this to the beaker to ensure a complete transfer of the drug. d. Place the beaker on a magnetic stirrer and stir the suspension for at least 30 minutes to ensure homogeneity.

-

Storage and Handling: a. Store the prepared suspension in a well-sealed container, protected from light, at 2-8°C. b. Before each use, ensure the suspension is brought to room temperature and thoroughly mixed (e.g., by vortexing or gentle inversion) to guarantee uniform dosing. c. It is recommended to determine the stability of the formulation for the intended duration of the study.

Protocol 2: Oral Administration to Rodents via Gavage

Materials:

-

Prepared AZD2066 hydrate suspension

-

Appropriately sized oral gavage needles (e.g., 20-22 gauge for mice, 16-18 gauge for rats)

-

Syringes (1 mL or 3 mL)

-

Animal scale

Procedure:

-

Dose Calculation: a. Weigh each animal immediately before dosing. b. Calculate the required volume of the suspension based on the animal's body weight and the target dose (mg/kg). Example: For a 25 g mouse and a target dose of 10 mg/kg, the required volume of a 10 mg/mL suspension would be 25 µL.

-

Preparation for Dosing: a. Thoroughly mix the AZD2066 hydrate suspension to ensure homogeneity. b. Draw the calculated volume into the syringe.

-

Animal Restraint and Gavage: a. Properly restrain the animal to immobilize its head and straighten its neck and back. b. Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. c. Allow the animal to swallow the needle; do not force it. The needle should advance smoothly. d. Once the needle is in the stomach (pre-measure the required length against the animal from the mouth to the last rib), slowly administer the suspension. e. Carefully withdraw the gavage needle.

-

Post-Dosing Observation: a. Monitor the animal for a few minutes after dosing for any signs of distress, such as difficulty breathing. b. Return the animal to its cage and observe according to the study protocol.

Visualizations

Signaling Pathway of mGluR5

AZD2066 acts as a negative allosteric modulator of mGluR5. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, initiates a downstream signaling cascade primarily through Gαq/11, leading to the activation of phospholipase C (PLC) and subsequent intracellular calcium mobilization and protein kinase C (PKC) activation.

Caption: mGluR5 signaling cascade and the inhibitory action of AZD2066.

Experimental Workflow for In Vivo Study

The following diagram outlines the key steps in conducting an in vivo study using the AZD2066 hydrate formulation.

Caption: Workflow for a typical preclinical in vivo study with AZD2066.

Application Notes and Protocols for AZD 2066 Hydrate in Calcium Imaging Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD 2066 hydrate is a potent and selective antagonist of the metabotropic glutamate receptor 5 (mGluR5).[1] mGluR5 is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand glutamate, initiates a signaling cascade leading to the mobilization of intracellular calcium ([Ca2+]i). This process is primarily mediated by the Gq alpha subunit of the G-protein, which activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca2+ into the cytoplasm.

Calcium imaging assays are a fundamental tool for studying the activity of mGluR5 and the effects of its modulators. By using fluorescent calcium indicators, such as Fluo-4 AM, researchers can visualize and quantify changes in intracellular calcium concentrations in response to receptor activation and inhibition. This application note provides a detailed protocol for utilizing a Fluo-4 AM-based calcium imaging assay to characterize the inhibitory activity of this compound on mGluR5.

Data Presentation

The primary objective of this assay is to determine the potency of this compound in inhibiting mGluR5-mediated calcium mobilization. This is typically expressed as the half-maximal inhibitory concentration (IC50). The following tables provide a structured format for presenting the quantitative data obtained from the experiment.

Table 1: Experimental Parameters

| Parameter | Value |

| Cell Line | HEK293 cells stably expressing human mGluR5 |

| Calcium Indicator | Fluo-4 AM |

| mGluR5 Agonist | L-Glutamate or Quisqualate |

| Agonist Concentration | EC80 (concentration that elicits 80% of the maximal response) |

| This compound Concentrations | e.g., 0.1 nM to 10 µM (serial dilution) |

| Incubation Time with AZD 2066 | 15-30 minutes |

| Readout | Fluorescence Intensity (e.g., using a fluorescence plate reader) |

Table 2: Representative IC50 Data for this compound

| Replicate | IC50 (nM) |

| 1 | Enter experimental value |

| 2 | Enter experimental value |

| 3 | Enter experimental value |

| Mean | Calculate mean |

| Standard Deviation | Calculate standard deviation |

Note: While a specific IC50 value for AZD 2066 in a calcium mobilization assay is not publicly available, a Ki value of approximately 1200 nM has been reported from in vivo radioligand displacement studies.[2] The functional IC50 in a cellular assay should be determined experimentally.

Signaling Pathway

The following diagram illustrates the mGluR5 signaling cascade leading to intracellular calcium mobilization and the point of inhibition by AZD 2066.

References

- 1. AZD9272 and AZD2066: selective and highly central nervous system penetrant mGluR5 antagonists characterized by their discriminative effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabotropic Glutamate Receptor Subtype 5 Positron-Emission-Tomography Radioligands as a Tool for Central Nervous System Drug Development: Between Progress and Setbacks - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Developing a Cell-Based Assay for AZD2066 Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD2066 hydrate is a selective, orally active, and brain-penetrant antagonist of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3] mGluR5 is a G-protein coupled receptor (GPCR) that plays a crucial role in excitatory neurotransmission and synaptic plasticity. Dysregulation of mGluR5 signaling has been implicated in various neurological and psychiatric disorders, including neuropathic pain, major depressive disorder, and gastroesophageal reflux disease, making it a promising therapeutic target.[2][4] AZD2066 exerts its effects by inhibiting mGluR5, thereby modulating downstream signaling pathways, including intracellular calcium mobilization and the Brain-Derived Neurotrophic Factor (BDNF)/tropomyosin receptor kinase B (TrkB) signaling cascade.[2]

These application notes provide a comprehensive guide for developing and implementing cell-based assays to characterize the pharmacological activity of AZD2066 hydrate. The protocols herein describe methods to assess the compound's potency in inhibiting mGluR5-mediated signaling, its impact on cell viability, and its effects on downstream signaling pathways.

Target Audience

These protocols and application notes are intended for researchers, scientists, and drug development professionals with experience in cell culture and standard molecular and cell biology techniques.

Key Experimental Assays

A multi-faceted approach is recommended to thoroughly characterize the cellular effects of AZD2066 hydrate. The following assays are detailed in this document:

-

Calcium Flux Assay: A primary functional assay to measure the direct inhibition of mGluR5-mediated intracellular calcium release.

-

Cell Viability Assay (MTT): A secondary assay to assess the cytotoxic potential of AZD2066 hydrate.

-

ERK Phosphorylation Assay: A target engagement and downstream signaling assay to evaluate the modulation of the BDNF/TrkB pathway.

Data Presentation

To facilitate the analysis and comparison of experimental results, all quantitative data should be summarized in clearly structured tables. An example template is provided below.

Table 1: Summary of AZD2066 Hydrate In Vitro Activity

| Assay | Cell Line | Endpoint | AZD2066 Hydrate IC50/EC50 (nM) | Positive Control | Negative Control |

| Calcium Flux | U2OS-mGluR5 | Intracellular Ca2+ | Glutamate | Vehicle | |

| Cell Viability (MTT) | L-1236 | % Viability | Staurosporine | Vehicle | |

| ERK Phosphorylation | P19 (differentiated) | p-ERK/Total ERK | BDNF | Vehicle |

Signaling Pathway

The following diagram illustrates the canonical mGluR5 signaling pathway and the point of inhibition by AZD2066.

Experimental Workflow

The following diagram outlines the general workflow for testing AZD2066 hydrate in the described cell-based assays.

Protocol 1: Calcium Flux Assay

This protocol describes the measurement of intracellular calcium mobilization following the activation of mGluR5, and its inhibition by AZD2066 hydrate.

Materials:

-

U2OS cells stably expressing human mGluR5 (or other suitable cell line, e.g., HEK293-mGluR5)

-

Cell Culture Medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Assay Buffer (e.g., HBSS with 20 mM HEPES)

-

Calcium-sensitive dye (e.g., Fluo-4 AM, Calcium-6)

-

AZD2066 hydrate

-

mGluR5 agonist (e.g., Glutamate or (S)-3,5-DHPG)

-

Probenecid (optional, to prevent dye leakage)

-

96-well black-walled, clear-bottom microplates

-

Fluorescence plate reader with kinetic reading capabilities and liquid handling

Procedure:

-

Cell Plating:

-

The day before the assay, seed U2OS-mGluR5 cells into 96-well black-walled, clear-bottom plates at a density of 40,000-80,000 cells per well in 100 µL of culture medium.

-

Incubate overnight at 37°C in a 5% CO2 incubator.

-

-

Dye Loading:

-

Prepare the calcium dye loading solution according to the manufacturer's instructions. This typically involves dissolving the dye in DMSO and then diluting it in Assay Buffer. Probenecid can be included at this step.

-

Aspirate the culture medium from the cell plate and add 100 µL of the dye loading solution to each well.

-

Incubate the plate for 60-90 minutes at 37°C, protected from light.

-

-

Compound Preparation and Addition:

-

Prepare a 2X stock solution of AZD2066 hydrate and the mGluR5 agonist in Assay Buffer.

-

After the dye loading incubation, gently wash the cells once with 100 µL of Assay Buffer.

-

Add 50 µL of the AZD2066 hydrate solution (or vehicle control) to the appropriate wells and incubate for 15-30 minutes at room temperature.

-

-

Measurement of Calcium Flux:

-

Place the plate in the fluorescence plate reader.

-

Set the instrument to record fluorescence (e.g., Ex/Em = 490/525 nm for Fluo-4) kinetically.

-

Establish a stable baseline reading for 10-20 seconds.

-

Using the plate reader's injector, add 50 µL of the 2X mGluR5 agonist solution to each well.

-

Continue recording the fluorescence signal for at least 60-120 seconds.

-

-

Data Analysis:

-

The change in fluorescence intensity over time reflects the intracellular calcium concentration.

-

Calculate the peak fluorescence response for each well.

-

Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).

-

Plot the normalized response against the log concentration of AZD2066 hydrate and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 2: Cell Viability (MTT) Assay

This protocol is for assessing the potential cytotoxicity of AZD2066 hydrate using the MTT colorimetric assay.

Materials:

-

L-1236 cells (or another relevant cell line)

-

Cell Culture Medium

-

AZD2066 hydrate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well clear microplates

-

Absorbance plate reader

Procedure:

-

Cell Plating:

-

Seed L-1236 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of AZD2066 hydrate in culture medium.

-

Add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated and untreated controls.

-

Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization and Measurement:

-

Add 100 µL of Solubilization Solution to each well.

-

Mix thoroughly by pipetting up and down to dissolve the formazan crystals.

-

Incubate for an additional 2-4 hours at 37°C or overnight at room temperature in the dark.

-

Measure the absorbance at 570 nm using a plate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Express the viability of treated cells as a percentage of the vehicle-treated control cells.

-

Plot the percentage of cell viability against the log concentration of AZD2066 hydrate to determine the CC50 (50% cytotoxic concentration).

-

Protocol 3: ERK Phosphorylation Assay (Cell-Based ELISA)

This protocol describes a cell-based ELISA to measure the phosphorylation of ERK1/2, a downstream effector of the BDNF/TrkB signaling pathway, which can be modulated by mGluR5 activity.

Materials:

-

P19 cells (differentiated into a neuronal phenotype) or another suitable cell line

-

Cell Culture and Differentiation Media

-

AZD2066 hydrate

-

BDNF (as a positive control for TrkB activation)

-

mGluR5 agonist

-

96-well tissue culture plates

-

Phospho-ERK1/2 (Thr202/Tyr204) and Total ERK1/2 Cell-Based ELISA Kit (e.g., from R&D Systems, Abcam, or Cell Signaling Technology)

-

Absorbance plate reader

Procedure:

-

Cell Plating and Differentiation (for P19 cells):

-

Plate P19 cells and induce neuronal differentiation according to established protocols (e.g., using retinoic acid).

-

Once differentiated, seed the neuronal P19 cells into the 96-well plates provided in the ELISA kit or standard tissue culture plates.

-

-

Cell Treatment:

-

Serum-starve the cells for 4-6 hours prior to treatment to reduce basal ERK phosphorylation.

-

Pre-treat the cells with various concentrations of AZD2066 hydrate for 30-60 minutes.

-

Stimulate the cells with an mGluR5 agonist or BDNF for 5-15 minutes. Include unstimulated and vehicle-treated controls.

-

-

Cell Lysis and ELISA:

-

Follow the protocol provided with the cell-based ELISA kit. This typically involves:

-

Fixing the cells in the wells.

-

Quenching endogenous peroxidase activity.

-

Blocking non-specific binding sites.

-

Incubating with primary antibodies (anti-phospho-ERK and anti-total-ERK in parallel wells).

-

Incubating with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Adding a TMB substrate to develop a colorimetric signal.

-

Stopping the reaction with a stop solution.

-

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 450 nm.

-

For each condition, calculate the ratio of the phospho-ERK signal to the total-ERK signal to normalize for cell number.

-

Plot the normalized phospho-ERK levels against the log concentration of AZD2066 hydrate to determine the IC50 value for the inhibition of agonist-induced ERK phosphorylation.

-

References

Measuring the Central Nervous System Penetration of AZD2066 Hydrate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD2066 is a selective and highly central nervous system (CNS) penetrant antagonist of the metabotropic glutamate receptor 5 (mGluR5).[1] Its ability to cross the blood-brain barrier (BBB) is a critical characteristic for its potential therapeutic effects in neurological and psychiatric disorders. This document provides detailed application notes and standardized protocols for the evaluation of the CNS penetration of AZD2066 hydrate. While specific quantitative preclinical data for AZD2066 hydrate is not publicly available, this guide offers comprehensive methodologies for researchers to conduct their own assessments and a framework for the presentation of such data.

Introduction to CNS Penetration and its Importance

The blood-brain barrier is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. For a drug to be effective in treating CNS disorders, it must efficiently penetrate this barrier to reach its target in the brain. The extent of CNS penetration is a key factor in determining the potential efficacy and dosing regimen of a neuro-theranostic agent.

AZD2066 has been identified as a highly CNS penetrant mGluR5 antagonist, suggesting its potential for treating various CNS disorders.[1] The following sections detail the protocols to quantitatively assess this critical property.

Data Presentation: Quantifying CNS Penetration

A clear and concise presentation of quantitative data is essential for the interpretation and comparison of CNS penetration studies. The following tables provide a template for summarizing key pharmacokinetic parameters.

Note: The data presented in these tables are for illustrative purposes only and are representative of well-characterized CNS-penetrant compounds. They do not represent actual experimental data for AZD2066 hydrate.

Table 1: In Vivo CNS Pharmacokinetic Parameters of a Representative CNS-Penetrant Compound in Rodents

| Parameter | Description | Value | Units |

| Kp | Brain-to-Plasma Concentration Ratio | 2.5 | - |

| Kp,uu | Unbound Brain-to-Unbound Plasma Concentration Ratio | 1.1 | - |

| AUCbrain | Area Under the Curve in Brain | 1500 | ng·h/g |

| AUCplasma | Area Under the Curve in Plasma | 600 | ng·h/mL |

| Cmax, brain | Maximum Concentration in Brain | 300 | ng/g |

| Cmax, plasma | Maximum Concentration in Plasma | 120 | ng/mL |

| Tmax, brain | Time to Maximum Concentration in Brain | 2 | h |

| Tmax, plasma | Time to Maximum Concentration in Plasma | 1 | h |

Table 2: In Vitro Blood-Brain Barrier Permeability of a Representative CNS-Penetrant Compound

| Assay | Parameter | Value | Units |

| PAMPA-BBB | Permeability (Pe) | 15.2 | 10-6 cm/s |

| MDCK-MDR1 | Efflux Ratio | 1.2 | - |

| Brain Tissue Binding | Fraction Unbound in Brain (fu,brain) | 0.05 | - |

| Plasma Protein Binding | Fraction Unbound in Plasma (fu,plasma) | 0.10 | - |

Experimental Protocols

The following are detailed protocols for key experiments to determine the CNS penetration of a compound like AZD2066 hydrate.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the concentration-time profiles of AZD2066 hydrate in the brain and plasma following systemic administration.

Materials:

-

AZD2066 hydrate

-

Appropriate vehicle for administration (e.g., saline, 20% Captisol®)

-

Male Wistar rats (250-300 g)

-

Dosing syringes and needles

-

Blood collection tubes (with anticoagulant)

-

Surgical instruments for brain collection

-

Homogenizer

-

Centrifuge

-

LC-MS/MS system for bioanalysis

Protocol:

-

Dosing: Administer AZD2066 hydrate to a cohort of rats at a specified dose (e.g., 10 mg/kg) via the desired route (e.g., oral gavage or intravenous injection).

-

Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples via cardiac puncture or tail vein bleeding into anticoagulant-containing tubes.

-

Brain Tissue Collection: Immediately following blood collection, euthanize the animals and perfuse the circulatory system with ice-cold saline to remove remaining blood from the brain.

-

Sample Processing:

-

Plasma: Centrifuge the blood samples to separate the plasma.

-

Brain: Excise the brain, weigh it, and homogenize it in a suitable buffer.

-

-

Bioanalysis: Extract AZD2066 from the plasma and brain homogenate samples and quantify the concentrations using a validated LC-MS/MS method.

-